molecular formula C6H8OS2 B2480278 6,7-Dithiaspiro[3.4]octan-2-one CAS No. 17547-96-5

6,7-Dithiaspiro[3.4]octan-2-one

Cat. No.: B2480278
CAS No.: 17547-96-5
M. Wt: 160.25
InChI Key: CKSXZGVEFFHIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dithiaspiro[3.4]octan-2-one is a unique chemical compound characterized by its spirocyclic structure containing sulfur atoms. This compound has garnered interest due to its complex structure and diverse applications in scientific research, particularly in organic synthesis, material science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dithiaspiro[3.4]octan-2-one typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method involves the cyclization of a dithiol with a carbonyl compound to form the spirocyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

6,7-Dithiaspiro[3.4]octan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Thioethers or amines, depending on the nucleophile used.

Scientific Research Applications

6,7-Dithiaspiro[3.4]octan-2-one has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with unique properties.

    Medicinal Chemistry: Explored for its potential biological activities and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 6,7-Dithiaspiro[3.4]octan-2-one involves its interaction with various molecular targets. The sulfur atoms in the compound can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the spirocyclic structure can interact with biological macromolecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dithiaspiro[3.4]octane: Lacks the carbonyl group present in 6,7-Dithiaspiro[3.4]octan-2-one.

    2,6-Diazaspiro[3.4]octan-7-one: Contains nitrogen atoms instead of sulfur, leading to different chemical properties and applications.

Uniqueness

6,7-Dithiaspiro[3The presence of the carbonyl group further enhances its versatility in chemical reactions and its potential as a building block in organic synthesis.

Properties

IUPAC Name

6,7-dithiaspiro[3.4]octan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS2/c7-5-1-6(2-5)3-8-9-4-6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSXZGVEFFHIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC12CSSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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